Binding Affinity: Multivalent Tri-GalNAc vs. Monovalent GalNAc
ASGPR ligand-1, as a triantennary GalNAc construct, exhibits a profound increase in binding affinity for ASGPR compared to the monovalent sugar GalNAc. This is a class-level property of multivalent GalNAc ligands . A representative tri-GalNAc derivative (Tri-GalNAc-NHS ester) demonstrates a Kd of approximately 2.5 nM , whereas the monovalent parent compound GalNAc exhibits a Kd of 40.4 µM as measured by SPR [1]. This difference is due to the 'cluster glycoside effect', which allows the multivalent ligand to simultaneously engage multiple carbohydrate recognition domains of the ASGPR .
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | ~2.5 nM (inferred from structurally similar tri-GalNAc derivative) |
| Comparator Or Baseline | Monovalent N-acetylgalactosamine (GalNAc): Kd = 40.4 µM |
| Quantified Difference | Approximately 16,000-fold increase in affinity for the tri-GalNAc class. |
| Conditions | Surface Plasmon Resonance (SPR) and biochemical assays using recombinant human ASGR1 protein. |
Why This Matters
This immense difference in affinity means that ASGPR ligand-1 will effectively engage the receptor and promote internalization at concentrations where monovalent GalNAc would be inactive, enabling efficient targeting in both in vitro and in vivo applications.
- [1] Agnihotri, G., et al. (2025). Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1. SLAS Discovery, 35, 100265. View Source
